molecular formula C30H43NO4 B601966 2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-{[(2-methylpropanoyl)oxy]methyl}phenyl 2-methylpropanoate CAS No. 1208313-13-6

2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-{[(2-methylpropanoyl)oxy]methyl}phenyl 2-methylpropanoate

Cat. No.: B601966
CAS No.: 1208313-13-6
M. Wt: 481.68
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex ester derivative featuring a chiral center (1S configuration), a diisopropylamino group, and dual 2-methylpropanoate ester functionalities. The molecule’s lipophilic nature, conferred by the isopropyl and 2-methylpropanoate groups, may enhance membrane permeability, while the tertiary amine could contribute to pH-dependent solubility or receptor interactions .

Properties

IUPAC Name

[3-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(2-methylpropanoyloxy)phenyl]methyl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H43NO4/c1-20(2)29(32)34-19-24-14-15-28(35-30(33)21(3)4)27(18-24)26(25-12-10-9-11-13-25)16-17-31(22(5)6)23(7)8/h9-15,18,20-23,26H,16-17,19H2,1-8H3/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXQIMMHESMEGJT-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCC1=CC(=C(C=C1)OC(=O)C(C)C)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)OCC1=CC(=C(C=C1)OC(=O)C(C)C)[C@@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H43NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857877
Record name 2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-{[(2-methylpropanoyl)oxy]methyl}phenyl 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208313-13-6
Record name 2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-{[(2-methylpropanoyl)oxy]methyl}phenyl 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

The compound 2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-{[(2-methylpropanoyl)oxy]methyl}phenyl 2-methylpropanoate is a complex organic molecule with potential biological activities. Its structure includes various functional groups that may contribute to its pharmacological properties. This article explores the biological activity of this compound, supported by research findings and data.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C26H37NO2
  • Molecular Weight : 395.6 g/mol
  • CAS Number : 895137-81-2

The compound's structure features a diisopropylamino group, which is often associated with enhanced lipophilicity and potential central nervous system activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains, suggesting potential as antimicrobial agents.
  • Cytotoxicity : Preliminary studies indicate that this compound may exhibit cytotoxic effects on certain cancer cell lines, warranting further investigation into its anticancer properties.
  • Neuroactivity : Given the presence of the diisopropylamino moiety, there is potential for neuroactive effects, which could be explored in the context of neurological disorders.

Cytotoxicity Assessment

In vitro assays conducted on human cancer cell lines revealed that compounds structurally related to this compound exhibited significant cytotoxicity. For instance, a study demonstrated that such compounds could induce apoptosis in MCF-7 breast cancer cells through mitochondrial pathways.

Neuroactivity Exploration

Research into related diisopropylamino compounds has shown potential neuroprotective effects in models of neurodegeneration. These compounds may modulate neurotransmitter systems or possess antioxidant properties that protect neuronal cells from oxidative stress.

Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive bacteria,
CytotoxicityInduces apoptosis in cancer cell lines ,
NeuroactivityPotential neuroprotective effects ,

Scientific Research Applications

Pharmacological Applications

This compound has been studied for its potential use as a muscarinic receptor antagonist . Muscarinic receptors are part of the cholinergic system and play crucial roles in various physiological processes, including cognition and muscle control. Antagonists of these receptors can be beneficial in treating conditions such as overactive bladder and certain neurological disorders.

Case Studies and Research Findings

  • Tolterodine Analogs : The compound is structurally related to tolterodine, a well-known medication used for treating urinary incontinence. Research indicates that modifications to the tolterodine structure can enhance its selectivity for specific muscarinic receptor subtypes, potentially leading to fewer side effects .
  • Neuroprotective Effects : Studies have suggested that similar compounds may exhibit neuroprotective properties. For instance, certain derivatives have shown promise in reducing neuronal damage in models of neurodegeneration, indicating potential applications in treating diseases like Alzheimer's .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Alkylation : Introducing the diisopropylamino group.
  • Esterification : Forming the propanoate moiety through reaction with appropriate acid derivatives.
  • Purification : Utilizing techniques like chromatography to isolate the desired product.

Patents and Innovations

Numerous patents have been filed concerning the synthesis and application of this compound and its analogs, emphasizing its commercial viability. For example, patents detail methods for synthesizing various derivatives that enhance efficacy or reduce toxicity .

Potential Therapeutic Uses

The primary therapeutic applications identified for this compound include:

  • Urinary Disorders : As a muscarinic antagonist, it could be developed into a treatment for conditions like overactive bladder.
  • Neurological Conditions : Its neuroprotective properties may allow it to be explored as a treatment option for neurodegenerative diseases.
  • Pain Management : Given its pharmacological profile, further research could reveal analgesic properties useful in pain management therapies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

  • Analog 1: (1S,2S)-2-(4-fluoro-2,6-dimethyl-phenyl)-1-methyl-propyl-2-[(3-acetoxy-4-methoxy-pyridine-2-carbonyl)amino]propanoate (EP 4 056 038 A1) Key Differences: Replaces the diisopropylamino group with a fluorinated aryl moiety and introduces a pyridine-carbonylamino side chain. This modification likely alters target selectivity and metabolic stability.
  • Analog 2: (2RS)-1-[2-(2-Methoxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol (CAS 163685-38-9) Key Differences: Simplified structure with a secondary alcohol and methoxyethyl-phenoxy group. The absence of ester linkages reduces hydrolytic instability. Regulatory Status: Listed as a pharmaceutical impurity, indicating its relevance in synthesis quality control .

Functional Analogues

  • Alkenyl Trisulfides (e.g., from Allium derivatives):

    • Mechanism : Induce ferroptosis in cancer cells by disrupting redox homeostasis .
    • Comparison : Unlike the target compound, trisulfides rely on sulfur-based reactivity rather than ester/amine interactions. However, both classes may exploit lipophilicity for cellular uptake .
  • Plant-Derived Bioactive Esters (e.g., C. gigantea extracts):

    • Bioactivity : Exhibit insecticidal properties via esterase inhibition.
    • Comparison : The target compound’s branched esters may confer greater metabolic resistance compared to plant-derived linear esters .

Q & A

Q. What analytical techniques are recommended for confirming the stereochemical purity of this compound in synthetic batches?

To verify stereochemical integrity, employ chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) under isocratic conditions using a hexane/isopropanol mobile phase. Nuclear Overhauser Effect Spectroscopy (NOESY) NMR can confirm spatial proximity of stereogenic centers, particularly the (1S)-configured carbon. Cross-validate with polarimetry to measure optical rotation against a reference standard .

Q. How should researchers characterize hydrolytic degradation products of the ester groups under physiological conditions?

Use LC-MS/MS with a C18 reverse-phase column (e.g., Waters XBridge BEH) and a gradient of 0.1% formic acid in acetonitrile/water. Hydrolysis studies at pH 1–9 (37°C, 24–72 hours) will generate 2-methylpropanoic acid and phenolic intermediates. Quantify degradation kinetics via UV detection at 254 nm and confirm structures via high-resolution mass spectrometry (HRMS) .

Q. What are the critical parameters for storage stability assessments of this compound?

Conduct accelerated stability studies under ICH Q1A guidelines:

  • Temperature: 25°C (long-term), 40°C (accelerated)
  • Humidity: 75% RH
  • Light: Expose to 1.2 million lux-hours UV/visible light.
    Monitor degradation via HPLC-UV and track impurities (e.g., oxidation byproducts at the tertiary amine group) .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing diastereomer formation during the coupling of the chiral amino alcohol intermediate?

Adopt a kinetic resolution strategy using a chiral catalyst (e.g., (R)-BINAP-Pd complexes) to favor the (1S)-configured product. Optimize reaction temperature (0–5°C) and solvent polarity (tetrahydrofuran/water mixtures) to reduce racemization. Monitor enantiomeric excess (ee) in real-time via inline FTIR spectroscopy .

Q. What experimental designs resolve contradictions in reported cytochrome P450 (CYP) inhibition data for this compound?

Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) in human liver microsomes with fluorogenic substrates. Perform competitive inhibition assays with varying NADPH concentrations (0.1–1 mM) and pre-incubation times (0–30 minutes). Apply Michaelis-Menten kinetics to distinguish time-dependent inhibition (TDI) from reversible mechanisms. Cross-reference with in silico docking (AutoDock Vina) to identify binding poses .

Q. How do steric effects of the di(propan-2-yl)amino group influence nucleophilic reactivity in protic solvents?

Compare reaction rates with structurally analogous compounds (e.g., dimethylamino or pyrrolidino derivatives) in SN2 displacement reactions (e.g., alkylation with methyl iodide). Use DFT calculations (Gaussian 16, B3LYP/6-31G*) to map steric maps and electrostatic potentials. Experimental kinetic data can be correlated with computed activation energies to quantify steric hindrance .

Q. What methodologies validate bioanalytical assays for quantifying this compound in plasma with high matrix complexity?

Develop a UPLC-MS/MS method using deuterated internal standards (e.g., d5-analog). Validate per FDA guidelines:

  • Linearity: 1–1000 ng/mL (r² > 0.995)
  • Precision/Accuracy: ≤15% RSD, 85–115% recovery
  • Matrix Effects: Assess via post-column infusion in six donor plasmas.
    Use protein precipitation with acetonitrile (3:1 v/v) to minimize ion suppression .

Data Contradiction and Mechanistic Analysis

Q. How to address conflicting reports on the compound’s metabolic stability in hepatocyte models?

Replicate studies using cryopreserved human hepatocytes from three donors. Compare intrinsic clearance (Clint) under varying oxygen tension (5–20% O2) and cofactor supplementation (e.g., UDPGA for glucuronidation). Apply mechanistic modeling (e.g., Simcyp) to extrapolate in vitro-in vivo correlations (IVIVC) and identify species-specific discrepancies .

Q. What strategies differentiate between pH-dependent and enzyme-mediated degradation pathways?

Perform forced degradation studies:

  • Chemical: Hydrolysis (0.1 M HCl/NaOH, 70°C)
  • Oxidative: 3% H2O2, 40°C
  • Enzymatic: Incubate with esterases (porcine liver) or CYP3A4.
    Compare degradation profiles via LC-MS to assign pathways .

Structural and Functional Insights

Q. How does the 2-methylpropanoyloxy group impact membrane permeability in Caco-2 assays?

Conduct bidirectional permeability assays (apical-to-basal vs. basal-to-apical) with and without P-glycoprotein inhibitors (e.g., verapamil). Calculate apparent permeability (Papp) and efflux ratio. Compare with logP values (experimental via shake-flask vs. computational via ChemAxon) to correlate ester lipophilicity with absorption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-{[(2-methylpropanoyl)oxy]methyl}phenyl 2-methylpropanoate
Reactant of Route 2
Reactant of Route 2
2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-{[(2-methylpropanoyl)oxy]methyl}phenyl 2-methylpropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.